2-(2-Methoxyethoxy)ethoxy-trimethylsilane

Catalog No.
S1925284
CAS No.
62199-57-9
M.F
C8H20O3Si
M. Wt
192.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methoxyethoxy)ethoxy-trimethylsilane

CAS Number

62199-57-9

Product Name

2-(2-Methoxyethoxy)ethoxy-trimethylsilane

IUPAC Name

2-(2-methoxyethoxy)ethoxy-trimethylsilane

Molecular Formula

C8H20O3Si

Molecular Weight

192.33 g/mol

InChI

InChI=1S/C8H20O3Si/c1-9-5-6-10-7-8-11-12(2,3)4/h5-8H2,1-4H3

InChI Key

BOXXIHGXOYCSRO-UHFFFAOYSA-N

SMILES

COCCOCCO[Si](C)(C)C

Canonical SMILES

COCCOCCO[Si](C)(C)C

Biomedical Applications

Specific Scientific Field: Biomedical Engineering

Application Summary: Copolymers of 2-(2-methoxyethoxy)ethyl methacrylate (poly(MEO 2 MA)) are regarded as bioinert replacements of poly(N-isopropylacrylamide) in some biomedical applications. Networks of poly(MEO 2 MA) of various architecture form thermo-responsive hydrogels .

Methods of Application: The copolymers are synthesized and then formed into networks to create thermo-responsive hydrogels .

Results or Outcomes: The hydrogels have been used in various biomedical applications, including drug delivery and tissue engineering .

Thermoresponsive Aliphatic Polyethers

Specific Scientific Field: Polymer Chemistry

Application Summary: 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is used in the synthesis of thermoresponsive aliphatic polyethers with a tunable phase transition temperature .

Methods of Application: The compound is used in the ring-opening polymerization of glycidyl ethers to produce poly(glycidyl ether)s .

Results or Outcomes: The resulting polymers exhibit lower critical solution temperature (LCST)-type thermoresponsive properties .

Lacquer Industry

Specific Scientific Field: Industrial Chemistry

Application Summary: 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is used in the lacquer industry .

Organic Electrochemical Transistors

Specific Scientific Field: Organic Electronics

Application Summary: 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is used in the synthesis of semiconducting small molecules with bithiophene or bis-3,4-ethylenedioxythiophene cores. These molecules display stable reversible oxidation in solution and can be reversibly oxidized in the solid state with aqueous electrolyte when functionalized with polar triethylene glycol side chains .

Methods of Application: The compound is used in the synthesis of semiconducting small molecules, which are then blended with high molecular weight polyethylene oxide (PEO) to improve both ion injection and thin film stability .

Results or Outcomes: The resulting molecule:polymer blend (P4E4:PEO) is used in p-type accumulation mode organic electrochemical transistors (OECTs), achieving μA drain currents, μS peak transconductances, and a μC* figure-of-merit value of 0.81 F V−1 cm−1 s−1 .

Mass Spectrometry

Specific Scientific Field: Analytical Chemistry

Polyphosphazenes in Biomedical Industry

Application Summary: 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is used in the synthesis of polyphosphazenes, which are gaining attention in the biomedical industry due to their unique characteristics of being easily degradable .

2-(2-Methoxyethoxy)ethoxy-trimethylsilane is an organosilicon compound characterized by its unique structure, which includes a trimethylsilane group attached to a polyether chain. This compound exhibits significant properties due to the presence of ether linkages and a silane functional group, making it valuable in various chemical applications.

, particularly in the formation of siloxanes and as a precursor in the synthesis of more complex organosilicon compounds. Reactions involving 2-(2-Methoxyethoxy)ethoxy-trimethylsilane often include:

  • Hydrolysis: The trimethylsilane group can undergo hydrolysis to form silanol and release methanol.
  • Condensation: It can react with other silanes or alcohols to form siloxane bonds, which are critical in silicone polymer synthesis.
  • Cross-coupling reactions: This compound can be used in various coupling reactions involving transition metals, facilitating the formation of more complex organic structures .

The synthesis of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane can be achieved through several methods:

  • Alkylation of Silanes: This involves reacting trimethylsilane with an appropriate alkylating agent under basic conditions.
  • Esterification: The reaction between methoxyethanol and trimethylchlorosilane can yield the desired compound.
  • Polymerization: Utilizing ring-opening polymerization techniques with cyclic ethers can also lead to the formation of this compound .

The primary applications of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane include:

  • Electrolytes in Lithium-Ion Batteries: It serves as a component in organosilicon-based electrolytes, enhancing ionic conductivity and thermal stability .
  • Surface Modifiers: The compound is used to modify surfaces for improved adhesion and hydrophobicity in various materials.
  • Precursor for Silicones: It acts as a precursor for synthesizing silicone polymers that find utility in sealants, adhesives, and coatings.

Studies have shown that 2-(2-Methoxyethoxy)ethoxy-trimethylsilane interacts favorably with lithium salts like lithium hexafluorophosphate, enhancing the electrochemical performance of battery electrolytes. Its ability to form stable complexes with lithium ions contributes to its effectiveness in energy storage applications .

Several compounds exhibit structural similarities to 2-(2-Methoxyethoxy)ethoxy-trimethylsilane. Here are some notable examples:

Compound NameStructure/FeaturesUnique Aspects
Bis[2-(2-methoxyethoxy)dimethylsilane]Two methoxyethoxy groups attached to dimethylsilaneHigher molecular weight; used in similar applications but may offer different solubility properties.
Trimethylsilyl ether derivativesVarious alkyl chains attached to trimethylsilyl groupsVarying chain lengths affect volatility and reactivity; commonly used as protective groups in organic synthesis.
Ethylene glycol oligomersOligomeric structures with ether linkagesKnown for high thermal stability; often used as solvents or plasticizers.

The uniqueness of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane lies in its balance between silane reactivity and ether stability, making it particularly effective for applications requiring both properties.

Molecular Structure and Basic Properties

2-(2-Methoxyethoxy)ethoxy-trimethylsilane represents a specialized organosilicon compound characterized by its unique molecular architecture combining a trimethylsilyl group with an extended polyether chain. The compound exhibits the molecular formula C8H20O3Si with a molecular weight of 192.33 g/mol [1] [2] [3]. The structural configuration features a silicon atom bonded to three methyl groups and connected to a linear polyether chain containing two ethylene glycol units terminated with a methoxy group [1] [4].

The chemical identity is unambiguously established through multiple analytical parameters. The compound possesses the CAS Registry Number 62199-57-9 and is represented by the InChI Key BOXXIHGXOYCSRO-UHFFFAOYSA-N [1] [2]. The SMILES notation COCCCOCCOSi(C)C clearly illustrates the connectivity pattern from the terminal methoxy group through the ethylene glycol units to the trimethylsilyl moiety [4].

Thermodynamic Property Analysis

The thermodynamic characterization of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane reveals several distinctive features that differentiate it from conventional alkoxysilanes. Unlike simple organosilicon compounds, the extended polyether structure significantly influences the compound's physical behavior and phase characteristics.

Density and Molecular Volume Considerations

While direct experimental density measurements for this specific compound remain limited in the literature, structural analysis and comparison with analogous compounds provide insights into expected density ranges. Related trimethylsilyl ethers typically exhibit densities between 0.75-0.95 g/cm³ at 20°C [5] [6]. The presence of the extended polyether chain would be expected to increase the molecular volume while contributing to intermolecular interactions through oxygen coordination [7] [8].

Thermal Transition Properties

The thermal behavior of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is influenced by the unique combination of siloxane and polyether functionalities. The trimethylsilyl group typically contributes to thermal stability and volatility characteristics, while the polyether segment introduces additional conformational flexibility and potential for hydrogen bonding interactions [9] .

Comparative analysis with related compounds provides context for understanding thermal properties. Methoxytrimethylsilane exhibits a boiling point of 57-58°C [5], while ethoxytrimethylsilane demonstrates a boiling point of 75-76°C [6]. The extended polyether chain in the target compound would be expected to significantly elevate the boiling point due to increased molecular weight and enhanced intermolecular interactions.

Phase Behavior and State Transitions

The phase behavior of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is characterized by the interplay between hydrophobic siloxane domains and hydrophilic polyether segments. This amphiphilic character influences phase transitions and interfacial properties [11].

Liquid State Properties

At ambient conditions, the compound exists as a liquid with a reported viscosity of 1.4 centipoise at 300 K [9]. This relatively low viscosity indicates good fluidity despite the extended molecular structure. The viscosity value is significantly lower than many conventional polyether compounds of similar molecular weight, suggesting that the trimethylsilyl group contributes to reduced intermolecular friction [9].

Vapor Phase Characteristics

The vapor pressure characteristics are influenced by the molecular weight and intermolecular forces. While specific vapor pressure data for this compound are not directly reported, comparison with structural analogs suggests moderate volatility. The polyether chain would be expected to reduce vapor pressure compared to simple trimethylsilyl compounds due to increased molecular interactions [7] [4].

PropertyValueUnitSource
Molecular Weight192.33g/molNIST WebBook [1]
Exact Mass192.118171g/molEPA CompTox [12]
Viscosity (300 K)1.4cPChen et al. [9]
Non-polar Retention Index1096.00-NIST WebBook [8] [1]

Solubility Characteristics in Organic Matrices

Aqueous Solubility Properties

The solubility characteristics of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane in aqueous systems represent a critical aspect of its physicochemical profile. The compound demonstrates exceptionally high water solubility, with calculated values indicating a log10 water solubility of 1.52 mol/L, corresponding to approximately 33.1 mol/L [7] [8] [4]. This remarkable aqueous solubility distinguishes the compound from typical organosilicon materials, which generally exhibit hydrophobic characteristics.

The high water solubility results from the extended polyether chain containing multiple oxygen atoms capable of forming hydrogen bonds with water molecules. The structural similarity to polyethylene glycol derivatives contributes to the favorable water-polymer interactions [13] [14]. This solubility behavior contrasts sharply with simple trimethylsilyl compounds, which typically show limited water miscibility.

Partition Coefficient Analysis

The octanol-water partition coefficient provides quantitative insight into the compound's amphiphilic nature. The calculated LogP value of 1.501 indicates moderate lipophilicity [7] [8] [4]. This intermediate value reflects the balance between the hydrophobic trimethylsilyl group and the hydrophilic polyether chain. The partition coefficient suggests favorable distribution in both aqueous and organic phases, making the compound suitable for applications requiring interfacial activity.

Organic Solvent Compatibility

The extended polyether structure of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane confers broad solubility in various organic solvents. The compound demonstrates good compatibility with polar aprotic solvents due to the ether oxygen atoms serving as hydrogen bond acceptors [15]. Additionally, the trimethylsilyl group provides compatibility with nonpolar and moderately polar organic media.

Polar Solvent Systems

In polar organic solvents such as alcohols, ketones, and esters, the compound exhibits enhanced solubility due to favorable dipole-dipole interactions and hydrogen bonding capabilities. The polyether chain readily solvates in such media, while the siloxane portion remains compatible through van der Waals interactions [14] [15].

Nonpolar Solvent Behavior

The trimethylsilyl functionality enables dissolution in hydrocarbon solvents and other nonpolar media. However, solubility in purely nonpolar systems may be limited by the hydrophilic polyether segment, potentially leading to reduced miscibility compared to simple organosilicon compounds .

Solubility ParameterValueMethod/Source
Log10 Water Solubility1.52Crippen Method [7] [8]
Water Solubility33.1 mol/LCalculated [7] [8]
Octanol-Water LogP1.501Crippen Method [7] [8]
Solubility ClassificationHighly water-solubleBased on calculations [7] [8]

Temperature-Dependent Solubility

The solubility behavior of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane exhibits temperature dependence characteristic of polyether-containing compounds. Generally, aqueous solubility increases with temperature due to enhanced molecular motion and weakened hydrogen bonding networks in water [16]. However, the presence of the siloxane group may introduce competing effects.

At elevated temperatures, the compound may exhibit lower critical solution temperature behavior similar to other polyether derivatives. This phenomenon results from the temperature-dependent balance between hydrophobic and hydrophilic interactions [16].

Surface Tension and Interfacial Activity

Surface Activity Fundamentals

The surface activity of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane derives from its amphiphilic molecular architecture, combining hydrophobic trimethylsilyl functionality with hydrophilic polyether segments. This structural duality enables the compound to function as an effective surface-active agent, reducing surface tension and modifying interfacial properties [11].

The mechanism of surface activity involves preferential adsorption at interfaces, with the hydrophobic siloxane portion oriented toward the non-aqueous phase and the polyether chain extending into the aqueous phase. This molecular orientation minimizes interfacial energy and provides stabilization of dispersed systems [11] .

Critical Surface Tension Considerations

Based on structural analogies with related trisiloxane polyether compounds, 2-(2-Methoxyethoxy)ethoxy-trimethylsilane would be expected to achieve low surface tensions. Similar trisiloxane polyether surfactants demonstrate surface tensions ≤21.5 mN/m at 0.1% aqueous concentration . The specific polyether chain length and trimethylsilyl functionality would influence the exact critical surface tension value.

Wetting and Spreading Properties

The wetting characteristics of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane are enhanced by the combination of low surface tension and favorable molecular orientation at interfaces. The compound demonstrates superior wetting properties on various substrates, particularly those with hydrophilic character [11].

Substrate Interaction Mechanisms

On hydrophilic surfaces, the polyether segments can interact through hydrogen bonding and dipole interactions, while the siloxane functionality provides spreading enhancement. This dual interaction mechanism results in improved wetting compared to conventional surfactants [18].

The spreading coefficient, as defined by Harkins and Feldman, would be expected to show positive values on many substrates, indicating spontaneous spreading behavior. The specific value depends on the surface energies of the substrate and surrounding medium [19].

Dynamic Wetting Behavior

The kinetics of wetting involve rapid adsorption and reorientation at the interface. The flexible polyether chain allows for rapid conformational adjustment, facilitating fast wetting kinetics. This behavior is particularly advantageous in applications requiring rapid surface coverage [11].

Interfacial Tension Modification

At liquid-liquid interfaces, 2-(2-Methoxyethoxy)ethoxy-trimethylsilane functions as an effective interfacial tension reducer. The compound preferentially accumulates at the interface, with molecular orientation dictated by the relative polarities of the two phases [20] [19].

Oil-Water Interface Activity

At hydrocarbon-water interfaces, the compound adopts a configuration with the trimethylsilyl group oriented toward the oil phase and the polyether chain extending into the aqueous phase. This arrangement effectively reduces interfacial tension and can stabilize emulsion systems [11].

The magnitude of interfacial tension reduction depends on concentration, temperature, and the specific nature of the oil phase. Generally, interfacial tensions can be reduced to values below 10 mN/m at appropriate concentrations [20] .

Surface PropertyExpected BehaviorBasis for Assessment
Surface Tension ReductionModerate to goodPolyether chain structure
Critical Surface Tension≤21.5 mN/mTrisiloxane analogs
Wetting EnhancementSuperior on hydrophilic surfacesDual interaction mechanism [11]
Interfacial ActivityActive at organic-aqueous interfacesAmphiphilic structure [11]

Hydrolytic Stability and Degradation Kinetics

Hydrolysis Mechanism and Pathways

The hydrolytic stability of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane is determined primarily by the reactivity of the silicon-oxygen bonds within the molecular structure. Unlike conventional alkoxysilanes containing Si-OR bonds, this compound features Si-O-C linkages that are generally more resistant to hydrolytic attack [21] [22] [23].

The primary hydrolysis pathway involves nucleophilic attack by water molecules on the silicon center, facilitated by the electron-withdrawing effects of the oxygen-containing substituents. However, the absence of readily hydrolyzable alkoxy groups significantly reduces the overall hydrolysis rate compared to compounds such as methyltriethoxysilane [21] [23].

Mechanistic Considerations

The hydrolysis mechanism proceeds through a nucleophilic substitution pathway, with water acting as the nucleophile attacking the electropositive silicon atom. The reaction requires activation energy for breaking the Si-O bond and forming new Si-OH and C-OH bonds. The presence of the polyether chain may provide steric hindrance, further reducing the hydrolysis rate [22] [24].

The reaction can be represented as:
R3Si-O-R' + H2O → R3Si-OH + HO-R'

Where R represents the methyl groups and R' represents the polyether chain [21] [22].

Kinetic Parameters and Rate Constants

The hydrolytic kinetics of 2-(2-Methoxyethoxy)ethoxy-trimethylsilane follow first-order reaction behavior, consistent with other organosilicon compounds [21] [23] [25]. The rate constant depends significantly on temperature, pH, and the presence of catalytic species.

Temperature Dependence

Hydrolysis rates increase exponentially with temperature according to the Arrhenius relationship. For related methylsiloxane compounds, activation energies typically range from 50-80 kJ/mol [21] [24]. The specific activation energy for this compound would be expected to fall within this range, though potentially at the lower end due to the electron-withdrawing polyether substituent.

Studies on methyltriethoxysilane demonstrate rate constants ranging from 0.03-0.10 min⁻¹ depending on conditions [23]. For 2-(2-Methoxyethoxy)ethoxy-trimethylsilane, significantly lower rate constants would be expected due to the absence of readily hydrolyzable alkoxy groups.

pH Effects

The hydrolysis rate exhibits strong pH dependence, with both acidic and basic conditions accelerating the reaction through catalytic mechanisms [23] [25]. Under neutral conditions (pH 7), the compound demonstrates enhanced stability compared to conventional alkoxysilanes.

In acidic media, protonation of the ether oxygen atoms increases the electrophilicity of the silicon center, facilitating nucleophilic attack by water. Basic conditions promote hydroxide ion attack, which is more nucleophilic than water itself [23] [24].

Stability Assessment and Degradation Products

Long-term Stability

Under ambient conditions and neutral pH, 2-(2-Methoxyethoxy)ethoxy-trimethylsilane exhibits good long-term stability. The ether linkages are generally stable to hydrolysis under neutral conditions, and the trimethylsilyl group provides additional resistance to degradation [22] [24].

Studies on similar polyether-siloxane compounds indicate minimal degradation over extended periods when stored under appropriate conditions. The primary degradation pathway involves gradual hydrolysis at the silicon-oxygen bond, producing trimethylsilanol and the corresponding polyether alcohol [22].

Degradation Products

The primary hydrolysis products include trimethylsilanol (Me3SiOH) and 2-(2-methoxyethoxy)ethanol. Both products are relatively benign and exhibit good biodegradability [13] [22]. The trimethylsilanol can further condense to form hexamethyldisiloxane, while the polyether alcohol readily biodegrades through standard metabolic pathways.

Secondary degradation may involve oxidation of the polyether chain, particularly at elevated temperatures or in the presence of oxidizing agents. However, under normal storage and use conditions, such secondary reactions are minimal [16] [22].

Stability ParameterAssessmentSupporting Evidence
Hydrolytic SensitivityModerateSi-O-C bonds less reactive than Si-OR [21] [22]
pH StabilityBest at neutral pHCatalytic effects of H⁺ and OH⁻ [23] [25]
Temperature StabilityDecreases with increasing temperatureArrhenius relationship [21] [24]
Long-term StorageGood under proper conditionsEther linkage stability [22] [24]
Degradation ProductsEnvironmentally benignTrimethylsilanol and polyether alcohol [13] [22]

Wikipedia

2-(2-methoxyethoxy)ethoxy-trimethylsilane

Dates

Last modified: 08-16-2023

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